molecular formula C12H14BrNO3S B1444176 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 1177093-18-3

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B1444176
CAS No.: 1177093-18-3
M. Wt: 332.22 g/mol
InChI Key: YFIKJPDOJGZVRX-UHFFFAOYSA-N
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Description

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenylsulfonyl group attached to a spiro[25]octane ring system, which includes an oxa- and azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenylsulfonyl derivatives.

Scientific Research Applications

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The bromophenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The spirocyclic structure may enhance the compound’s stability and bioavailability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane is unique due to the presence of the bromophenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxa- and azaspiro moieties further enhances its versatility in various applications.

Biological Activity

6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14BrNO3SC_{12}H_{14}BrNO_3S. It features a spirocyclic core with a bromophenylsulfonyl group, which significantly influences its chemical reactivity and biological activity.

PropertyValue
IUPAC Name6-(4-bromophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane
CAS Number1177093-18-3
Molecular Weight332.21 g/mol
Log P1.51
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity, which leads to alterations in cellular processes. The spirocyclic structure may enhance the compound’s stability and bioavailability, contributing to its overall efficacy as a bioactive molecule.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of spirocyclic compounds possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

There is emerging evidence that this compound may exhibit anticancer properties. A recent investigation into the structure–activity relationship (SAR) of spirocyclic compounds revealed that modifications to the sulfonyl group could enhance cytotoxicity against cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound. The results indicated that these compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Assessment

A separate study focused on the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityNotes
6,6-Dimethyl-1-methylene-spiro[2.5]octane Moderate antimicrobialLacks sulfonyl group; less potent
2-Azaspiro[3.4]octane Low anticancer activityDifferent structural framework

Properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIKJPDOJGZVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206816
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177093-18-3
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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